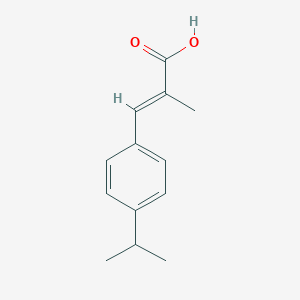
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has a molecular formula of C15H13BrFNO3. The compound is known for its unique properties, including its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves its ability to bind to certain receptors in the brain. It has a high affinity for the serotonin 5-HT2A receptor, where it acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide also has a moderate affinity for the dopamine D2 receptor, where it acts as an antagonist. This means that it can block the activity of the receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which may be involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide in lab experiments is its high specificity for certain receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one limitation of using 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is its relatively low potency compared to other compounds. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of off-target effects.
Direcciones Futuras
There are several future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent analogs of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide that can achieve the same effects at lower concentrations. Another area of interest is the exploration of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide's potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide is a promising compound that has been widely used in scientific research. Its unique properties, including its ability to modulate the activity of certain receptors in the brain, make it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are also many future directions for research related to 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. With further study, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide may prove to be a valuable therapeutic agent for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide. The purity of the compound can be improved using various purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. This makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. 4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide has also been used in research related to drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other addictive drugs.
Propiedades
Nombre del producto |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C15H13BrFNO3 |
Peso molecular |
354.17 g/mol |
Nombre IUPAC |
4-bromo-N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-6-4-3-5-10(11)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
YWEQHLPKVWYYIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
SMILES canónico |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)







![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)